molecular formula C12H12ClN3O3 B052176 4-Chloro-3-ethoxy-7-guanidinoisocoumarin CAS No. 113251-10-8

4-Chloro-3-ethoxy-7-guanidinoisocoumarin

Cat. No. B052176
M. Wt: 281.69 g/mol
InChI Key: YFGMFEAGVQMIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-ethoxy-7-guanidinoisocoumarin (CEGI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CEGI is a fluorescent molecule that has been used as a probe in various biochemical and physiological studies.

Mechanism Of Action

4-Chloro-3-ethoxy-7-guanidinoisocoumarin is a fluorescent molecule that emits light when excited by a light source. The mechanism of action of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin involves the interaction of the molecule with its target molecule. The interaction causes a change in the fluorescence properties of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin, which can be measured to determine the binding affinity and specificity of the target molecule.

Biochemical And Physiological Effects

4-Chloro-3-ethoxy-7-guanidinoisocoumarin has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes and has low toxicity. 4-Chloro-3-ethoxy-7-guanidinoisocoumarin has been used in live cell imaging experiments to study cellular processes without affecting the cells.

Advantages And Limitations For Lab Experiments

4-Chloro-3-ethoxy-7-guanidinoisocoumarin has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. It is also easy to use and has minimal interference with cellular processes. However, 4-Chloro-3-ethoxy-7-guanidinoisocoumarin has some limitations. It is not suitable for studying large molecules and has limited applications in in vivo studies.

Future Directions

There are several future directions for the use of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin in scientific research. One direction is the development of new fluorescent probes based on the structure of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin. Another direction is the use of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin in drug discovery and development. 4-Chloro-3-ethoxy-7-guanidinoisocoumarin can be used to identify potential drug targets and to study the mechanism of action of drugs. Finally, 4-Chloro-3-ethoxy-7-guanidinoisocoumarin can be used in the development of new diagnostic tools for the detection of diseases.

Synthesis Methods

The synthesis of 4-Chloro-3-ethoxy-7-guanidinoisocoumarin involves the reaction of 4-chloro-3-nitroisocoumarin with ethyl guanidine in ethanol. The reaction is carried out at room temperature and takes about 24 hours to complete. The resulting product is purified by column chromatography to obtain pure 4-Chloro-3-ethoxy-7-guanidinoisocoumarin.

Scientific Research Applications

4-Chloro-3-ethoxy-7-guanidinoisocoumarin has been widely used in the field of scientific research as a fluorescent probe. It has been used to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. 4-Chloro-3-ethoxy-7-guanidinoisocoumarin has also been used to study the binding and transport of molecules across cell membranes.

properties

CAS RN

113251-10-8

Product Name

4-Chloro-3-ethoxy-7-guanidinoisocoumarin

Molecular Formula

C12H12ClN3O3

Molecular Weight

281.69 g/mol

IUPAC Name

2-(4-chloro-3-ethoxy-1-oxoisochromen-7-yl)guanidine

InChI

InChI=1S/C12H12ClN3O3/c1-2-18-11-9(13)7-4-3-6(16-12(14)15)5-8(7)10(17)19-11/h3-5H,2H2,1H3,(H4,14,15,16)

InChI Key

YFGMFEAGVQMIFH-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)N=C(N)N)C(=O)O1)Cl

Other CAS RN

113251-10-8

synonyms

4-chloro-3-ethoxy-7-guanidinoisocoumarin
CEGIC

Origin of Product

United States

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